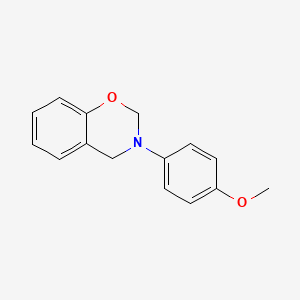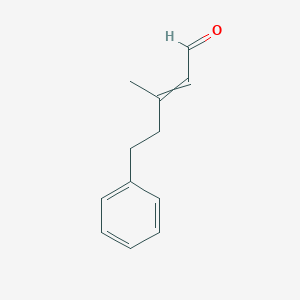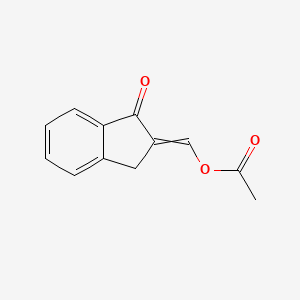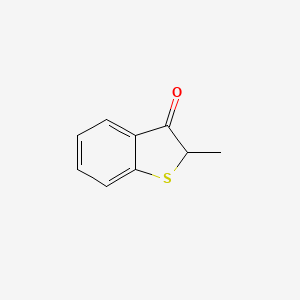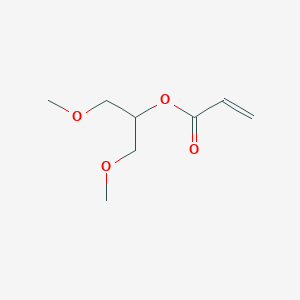
1,3-Dimethoxypropan-2-yl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxypropan-2-yl prop-2-enoate is an organic compound with the molecular formula C8H14O4. It is a derivative of prop-2-enoic acid (acrylic acid) and is characterized by the presence of two methoxy groups attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethoxypropan-2-yl prop-2-enoate can be synthesized through the esterification of 1,3-dimethoxypropan-2-ol with acrylic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of acidic ion exchange resins as catalysts can also be employed to streamline the esterification process. Additionally, azeotropic distillation techniques may be used to remove water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.
化学反応の分析
Types of Reactions
1,3-Dimethoxypropan-2-yl prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or ethers, depending on the nucleophile used.
科学的研究の応用
1,3-Dimethoxypropan-2-yl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and structural features.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, where its ester functionality can undergo polymerization reactions to form useful materials.
作用機序
The mechanism of action of 1,3-dimethoxypropan-2-yl prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. Additionally, the presence of methoxy groups can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species.
類似化合物との比較
Similar Compounds
1,3-Dimethoxypropan-2-one: A related compound with a ketone group instead of an ester group.
1,3-Dimethoxypropan-2-yl oleate: An ester of oleic acid with similar structural features.
(Z)-1,3-Dimethoxypropan-2-yl icos-11-enoate: Another ester with a longer carbon chain.
Uniqueness
1,3-Dimethoxypropan-2-yl prop-2-enoate is unique due to its combination of methoxy groups and an ester functionality, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo polymerization reactions makes it particularly valuable in the production of advanced materials.
特性
CAS番号 |
54843-05-9 |
|---|---|
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC名 |
1,3-dimethoxypropan-2-yl prop-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-4-8(9)12-7(5-10-2)6-11-3/h4,7H,1,5-6H2,2-3H3 |
InChIキー |
WDEIYXBQLBYVBO-UHFFFAOYSA-N |
正規SMILES |
COCC(COC)OC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan](/img/structure/B14637754.png)
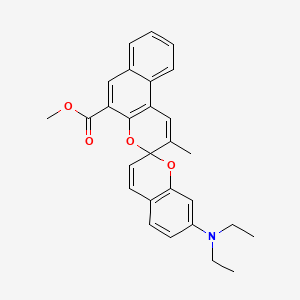
![2-[(12-Iodododecyl)oxy]oxane](/img/structure/B14637763.png)
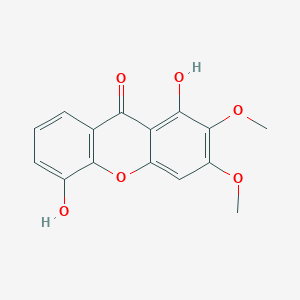

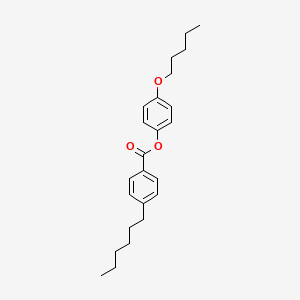
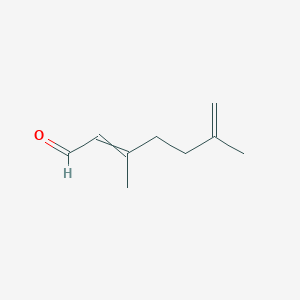

![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)
![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)
